An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-1-methyl-1H-indazol-3-amine
An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Specifically, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1] This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-Fluoro-1-methyl-1H-indazol-3-amine, including its physicochemical characteristics, a general synthetic approach, and its potential role in modulating cellular signaling pathways.
Physicochemical Properties
While extensive experimental data for 4-Fluoro-1-methyl-1H-indazol-3-amine is not broadly published, its core chemical properties can be summarized from available data sources. For comparative purposes, data for the closely related compound, 4-Fluoro-1H-indazol-3-amine, is also included.
| Property | 4-Fluoro-1-methyl-1H-indazol-3-amine | 4-Fluoro-1H-indazol-3-amine |
| Molecular Formula | C8H8FN3[2][3] | C7H6FN3[4] |
| Molecular Weight | 165.17 g/mol [2] | 151.14 g/mol [5][6] |
| CAS Number | 162502-44-5[2][3] | 404827-78-7[4] |
| Physical Form | Solid[2] | Solid |
| Melting Point | Not available | 170-172 °C[6] |
| Boiling Point | Not available | 379.3 ± 22.0 °C (Predicted)[6] |
| Solubility | Not available | Not available |
| InChI Key | QKOXHOSIONDOLA-UHFFFAOYSA-N[2] | HTMNYSASBRVPKD-UHFFFAOYSA-N[4] |
| SMILES | Cn1nc(N)c2c(F)cccc12[2] | C1=CC2=C(C(=C1)F)C(=NN2)N[4] |
Safety Information
The following safety information for 4-Fluoro-1-methyl-1H-indazol-3-amine has been reported[2]:
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Pictograms: GHS07 (Harmful)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed)
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Hazard Classifications: Acute Toxicity 4 (Oral)
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Storage Class Code: 11 (Combustible Solids)
Experimental Protocols
General Synthesis of 1H-Indazole-3-amines
Materials:
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Substituted 2-fluorobenzonitrile (e.g., 2,6-difluorobenzonitrile as a precursor)
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Methylhydrazine
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Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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Base (e.g., Potassium carbonate or Sodium hydride)
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Standard laboratory glassware and safety equipment
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the starting substituted 2-fluorobenzonitrile and anhydrous solvent under an inert atmosphere.
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Addition of Reagents: The base is added to the solution, followed by the slow, dropwise addition of methylhydrazine at room temperature.
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Reaction: The reaction mixture is heated to an elevated temperature (typically between 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-Fluoro-1-methyl-1H-indazol-3-amine.
Note: This is a generalized procedure and the specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine.
Biological Activity and Signaling Pathways
Role as a Kinase Inhibitor
The 1H-indazole-3-amine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The 3-amino group of the indazole ring is crucial for its inhibitory activity, as it can form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the binding of adenine in ATP. This competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby blocking the propagation of the signaling cascade.
Hypothesized Signaling Pathway Inhibition
While the specific kinase targets of 4-Fluoro-1-methyl-1H-indazol-3-amine have not been explicitly identified in the literature, its structural similarity to known kinase inhibitors suggests that it could potentially inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central to cell proliferation, survival, and angiogenesis, and their aberrant activation is a common driver of tumorigenesis.
A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against both wild-type and mutant forms of the Bcr-Abl kinase, which is central to the pathology of chronic myeloid leukemia (CML).[1]
Below is a DOT script and the resulting diagram illustrating a hypothetical mechanism of action for a 1H-indazole-3-amine-based kinase inhibitor targeting an RTK and its downstream pathways.
Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.
Generalized Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like 4-Fluoro-1-methyl-1H-indazol-3-amine against a specific protein kinase.
References
- 1. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | C20H16FN5O3 | CID 71239058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 162502-44-5(4-Fluoro-1-methyl-1H-indazol-3-amine) | Kuujia.com [nl.kuujia.com]
- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
